molecular formula C22H22N4O3S B2433805 (E)-ethyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 1005575-30-3

(E)-ethyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B2433805
M. Wt: 422.5
InChI Key: SYSLQNXGCIJITR-GZTJUZNOSA-N
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Description

The compound “(E)-ethyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate” is a pyrazole-bearing compound. Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

The synthesis of pyrazole compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized pyrazole derivatives were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of pyrazole compounds was verified using elemental microanalysis, FTIR, and 1H NMR techniques . The ligand behaves as a monobasic tridentate ligand coordinated via the enolic carbonyl oxygen of the hydrazide moiety, azomethine nitrogen, and pyrazolone oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole compounds include the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole compounds were analyzed using elemental microanalysis, FTIR, and 1H NMR techniques .

Scientific Research Applications

Synthesis and Derivative Formation

The compound is prepared through a series of chemical reactions, showcasing its versatile chemistry. For instance, its precursor, ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, undergoes hydrolysis and cyclization reactions to form related heterocyclic systems. These systems exhibit potential for further transformation into a variety of heterocyclic compounds upon reaction with different reagents, underlining the compound's utility in synthesizing diverse chemical structures with possible bioactive properties (Youssef, Abbady, Ahmed, & Omar, 2011); (Youssef, Abbady, Ahmed, & Omar, 2013).

Biological Activities

Significant research has been conducted to evaluate the biological activities of compounds synthesized from this complex molecule. These compounds have demonstrated remarkable antibacterial and antifungal properties against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. Such bioactivities suggest the potential of these compounds in developing new antimicrobial agents (Youssef, Abbady, Ahmed, & Omar, 2011).

Moreover, the compound and its derivatives have been explored for their anticancer and anti-inflammatory activities, indicating a broad spectrum of pharmacological applications. The structure-activity relationship (SAR) of these compounds has been a focus, aiming to enhance their efficacy and specificity as potential therapeutic agents (Rahmouni et al., 2016).

Supramolecular Aggregation and Conformational Studies

The structural modifications and conformational features of thiazolopyrimidines, closely related to the compound , have been investigated, providing insights into their supramolecular aggregation. Such studies are crucial for understanding the physicochemical properties of these compounds, which can impact their biological activity and potential drug formulation applications (Nagarajaiah & Begum, 2014).

Future Directions

The future directions for the research on pyrazole compounds include further exploration of their diverse pharmacological effects, including their potent antileishmanial and antimalarial activities . Further studies are also needed to explore the safety and hazards associated with these compounds.

properties

IUPAC Name

ethyl (2E)-2-[(1,5-dimethylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-5-29-21(28)18-13(2)24-22-26(19(18)15-9-7-6-8-10-15)20(27)17(30-22)11-16-12-23-25(4)14(16)3/h6-12,19H,5H2,1-4H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSLQNXGCIJITR-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=C(N(N=C4)C)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=C(N(N=C4)C)C)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

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